

10-Methyl-10-deazaaminopterin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Methyl-10-deazaaminopterin

Cat. No.: B1664518

Get Quote

This guide provides an in-depth look at **10-Methyl-10-deazaaminopterin**, a potent antitumor agent. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and mechanism of action.

Core Compound Data

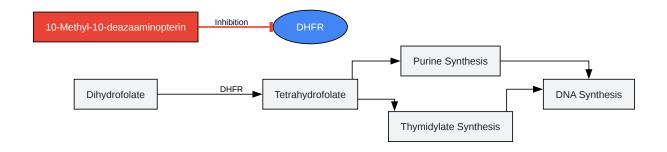
While a specific CAS number for **10-Methyl-10-deazaaminopterin** is not readily available in public chemical databases, its synthesis and properties have been described in scientific literature. The molecular weight can be calculated based on its chemical structure, which is a derivative of **10-deazaaminopterin** with a methyl group at the **10-position**.

| Property | Value | Source |
|-------------------------|-----------------------------------|-----------------------|
| Compound Name | 10-Methyl-10- deazaaminopterin | Scientific Literature |
| CAS Number | Not Found | N/A |
| Molecular Formula | C21H23N7O5 | Calculated |
| Molecular Weight | 453.45 g/mol | Calculated |
| Parent Compound | 10-Deazaaminopterin | INVALID-LINK |
| Parent CAS Number | 52454-37-2 | [1] |
| Parent Molecular Weight | 439.4 g/mol | [1] |



Mechanism of Action: Dihydrofolate Reductase Inhibition

10-Methyl-10-deazaaminopterin, like its parent compound and other methotrexate analogs, functions as a folic acid antagonist. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.



Click to download full resolution via product page

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 10-Methyl-10-deazaaminopterin.

Experimental Protocols

The synthesis of 10-alkyl-10-deazaaminopterins, including the 10-methyl analog, has been described in the scientific literature.[2] The following is a detailed methodology based on a published synthesis route.

Synthesis of 10-Methyl-10-deazaaminopterin[2]

This synthesis involves a multi-step process starting from a p-alkylbenzoic acid.

Step 1: Alkylation of p-Alkylbenzoic Acid



- Generate the dianion of the appropriate p-alkylbenzoic acid using lithium diisopropylamide (LDA).
- Alkylate the dianion with 3-methoxyallyl chloride.

Step 2: Bromination

- The resulting 4-(p-carboxyphenyl)-1-methoxy-1-butene is brominated at a pH of 7-8.
- This reaction affords 2-bromo-4-(p-carboxyphenyl)butyraldehyde.

Step 3: Condensation and Oxidation

- Condense the aldehyde from the previous step with 2,4,5,6-tetraminopyrimidine.
- Perform an in situ oxidation of the resulting dihydropteridine to yield the crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acid.

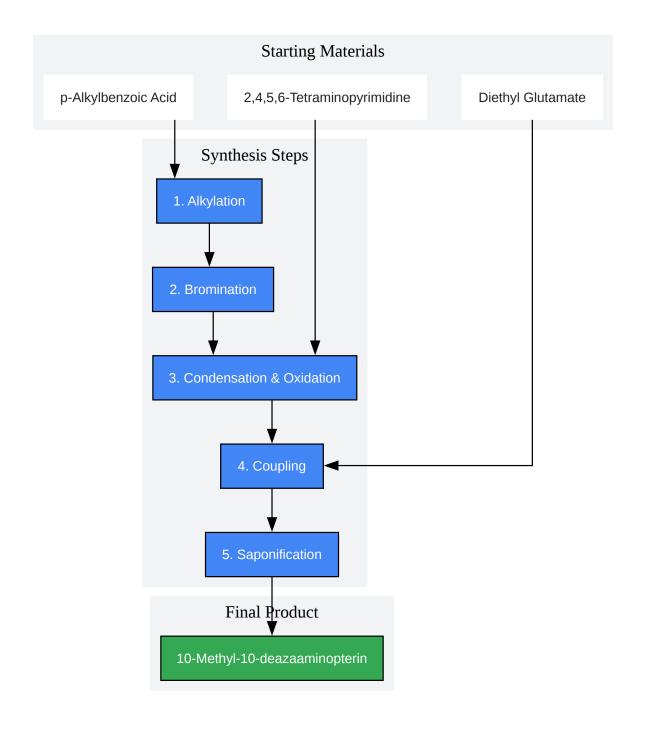
Step 4: Coupling with Diethyl Glutamate

• Couple the pteroic acid with diethyl glutamate using the mixed anhydride method.

Step 5: Saponification

• Saponify the product from the previous step at room temperature to yield the final product, **10-Methyl-10-deazaaminopterin**.





Click to download full resolution via product page

Caption: General workflow for the synthesis of **10-Methyl-10-deazaaminopterin**.

Antitumor Activity



Studies have shown that 10-alkyl-10-deazaaminopterins exhibit significant antitumor activity. The 10-methyl analogue, in particular, demonstrated a notable increase in the lifespan of mice with L1210 leukemia.[2] The percent increase in life span at the LD10 dosage was reported as +235% for the 10-methyl analogue, compared to +178% for 10-deazaaminopterin and +151% for methotrexate.[2] These compounds were found to be approximately equipotent to 10-deazaaminopterin as growth inhibitors of folate-dependent bacteria and as inhibitors of dihydrofolate reductase.[2] In vitro transport properties have suggested the potential for an improved therapeutic index for the 10-alkyl analogues.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 10-Deazaaminopterin | C20H21N7O5 | CID 100516 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of 10-alkyl-10-deazaminopterins. A convenient synthesis of 10-deazaminopterin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [10-Methyl-10-deazaaminopterin: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664518#10-methyl-10-deazaaminopterin-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com